molecular formula C7H7BrClN B3275917 2-Bromo-5-chloro-3-methylaniline CAS No. 631910-14-0

2-Bromo-5-chloro-3-methylaniline

Cat. No. B3275917
CAS RN: 631910-14-0
M. Wt: 220.49 g/mol
InChI Key: JKVBVPILHGUERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-5-chloro-3-methylaniline” is a chemical compound with the molecular formula C7H6BrClN. It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .


Synthesis Analysis

The synthesis of “2-Bromo-5-chloro-3-methylaniline” could involve a multistep process. The first step could be a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-chloro-3-methylaniline” consists of a benzene ring with bromine, chlorine, and a methyl group attached to it .


Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-5-chloro-3-methylaniline” could include reactions such as nucleophilic substitution, nitroarene reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-5-chloro-3-methylaniline” include its molecular weight, which is 220.5 g/mol .

Scientific Research Applications

G-Quadruplexes and Modified Nucleotides

Research on G-quadruplexes, which are structures formed by guanine-rich sequences of nucleotides, has utilized analogs of natural nucleotides incorporating halogenated modifications. These studies aim to understand the stability and folding topology of DNA and RNA oligonucleotides with potential applications in structural biology and therapeutic development (J. Sagi, 2014).

Alternative Fumigants in Agriculture

In agriculture, the search for alternatives to methyl bromide for soil fumigation has led to the exploration of other bromine and chlorine-containing compounds. These efforts aim to identify more environmentally friendly and effective methods for controlling pests and diseases in crops, such as strawberries (H. Ajwa et al., 2002).

Electrochemical Surface Finishing and Energy Storage

The application of haloaluminate room-temperature ionic liquids, including those containing bromine and chlorine, in electrochemical technologies for surface finishing and energy storage has been reviewed. This highlights the evolving use of halogenated compounds in advanced manufacturing and energy applications (T. Tsuda et al., 2017).

Environmental and Health Impact Studies

Studies on the environmental and health impacts of polybrominated and polychlorinated compounds, including dioxins and furans, provide critical insights into the toxicological profiles and environmental persistence of these compounds. This research underpins regulatory and remediation efforts to address contamination and exposure risks (L. Birnbaum et al., 2003).

Mechanism of Action

The mechanism of action of “2-Bromo-5-chloro-3-methylaniline” could involve various chemical reactions such as nitration, conversion from the nitro group to an amine, and bromination .

Safety and Hazards

The safety data sheet for “2-Bromo-5-chloro-3-methylaniline” indicates that it is a hazardous substance. It is highly flammable and can cause harm if inhaled, ingested, or comes into contact with skin .

properties

IUPAC Name

2-bromo-5-chloro-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVBVPILHGUERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-3-methylaniline

CAS RN

631910-14-0
Record name 2-bromo-5-chloro-3-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromo-5-chloro-1-methyl-3-nitro-benzene (721 mg, 3.5 mmol, Example 135: step b) was dissolved into EtOH (6 mL). To this was added ammonium chloride (1.9 g, 35 mmol) dissolved into water (10 mL). The reaction was heated to 50° C., iron (9.6 mg, 0.34 mmol) was added and the reaction was then heated to 80° C. for 12 hours. The reaction mixture was filtered through celite, washed with methanol and EtOAc and the solvents were removed in vacuo. The residue was dissolved into EtOAc and washed with brine to remove salts. The organic layers were dried (MgSO4) and the solvents were removed in vacuo resulting in the title compound (595 mg, 78%) as a brown solid. 1H-NMR (CDCl3): δ 6.63–6.61 (m, 2H), 2.33 (s, 3H).
Quantity
721 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-chloro-3-methylaniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-chloro-3-methylaniline
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-chloro-3-methylaniline
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-chloro-3-methylaniline
Reactant of Route 5
2-Bromo-5-chloro-3-methylaniline
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-chloro-3-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.